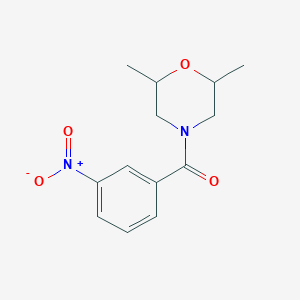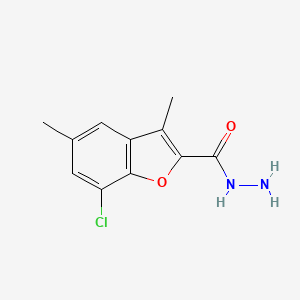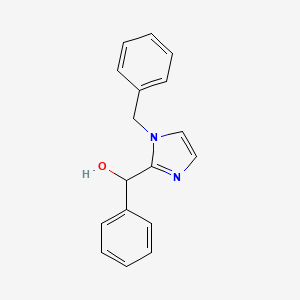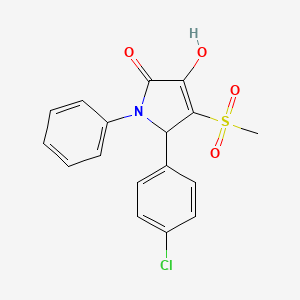
2,6-dimethyl-4-(3-nitrobenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a 3-nitrobenzoyl group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.
Introduction of Methyl Groups: The methyl groups can be introduced at positions 2 and 6 of the morpholine ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Attachment of the 3-Nitrobenzoyl Group: The final step involves the acylation of the morpholine ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed
Reduction: 2,6-Dimethyl-4-(3-aminobenzoyl)morpholine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: Lacks the 3-nitrobenzoyl group, making it less reactive in certain chemical reactions.
4-(3-Nitrobenzoyl)morpholine: Lacks the methyl groups at positions 2 and 6, which can affect its chemical and biological properties.
2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness
2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine is unique due to the specific positioning of the nitrobenzoyl group and the methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-4-3-5-12(6-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYZQTKHFHDBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B5116130.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)

![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
